
5-Bromo-4-chloro-6-methoxypyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-chloro-6-methoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4BrClN2O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
作用机制
Target of Action
5-Bromo-4-chloro-6-methoxypyrimidine is a chemical compound that is often used as a building block in the synthesis of various complex molecules Similar compounds have been used in the synthesis of molecules targeting various biological systems .
Mode of Action
It is known to be used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds. In these reactions, the compound may interact with a palladium catalyst and an organoboron compound to form a new molecule .
Biochemical Pathways
Its use in suzuki–miyaura coupling reactions suggests it may play a role in the synthesis of various bioactive compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in Suzuki–Miyaura coupling reactions, the efficiency of the reaction can be affected by the choice of solvent, the temperature, and the presence of a base .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-6-methoxypyrimidine typically involves the halogenation of 4,6-dimethoxypyrimidine. One common method includes the bromination and chlorination of the pyrimidine ring under controlled conditions. The reaction is usually carried out in the presence of bromine and chlorine sources, such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), respectively. The reaction conditions often involve refluxing the starting material in an appropriate solvent, such as acetonitrile or dichloromethane, to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
5-Bromo-4-chloro-6-methoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the pyrimidine ring can be substituted by nucleophiles, such as amines, thiols, and alkoxides, under appropriate conditions.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction: The compound can be reduced to form 4-chloro-6-methoxypyrimidine by using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) in solvents like ethanol or toluene.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the halogens.
Suzuki-Miyaura Coupling: Biaryl compounds with extended conjugation.
Reduction: 4-Chloro-6-methoxypyrimidine.
科学研究应用
5-Bromo-4-chloro-6-methoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including antiviral, anticancer, and anti-inflammatory agents.
Organic Synthesis: The compound is used in the preparation of complex heterocyclic structures and as an intermediate in the synthesis of various bioactive molecules.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.
相似化合物的比较
Similar Compounds
4-Chloro-6-methoxypyrimidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-chloro-4-methoxypyrimidine: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.
4-Bromo-5-chloro-6-methoxypyrimidine: Another isomer with different positioning of halogen atoms, affecting its chemical behavior.
Uniqueness
5-Bromo-4-chloro-6-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and allows for selective functionalization. The presence of both bromine and chlorine atoms provides versatility in synthetic applications, enabling the formation of diverse derivatives through various chemical reactions.
属性
IUPAC Name |
5-bromo-4-chloro-6-methoxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCSBAREGSCKDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2,5-Dimethoxy-4-(2-thienyl)phenyl]thiophene](/img/structure/B372380.png)
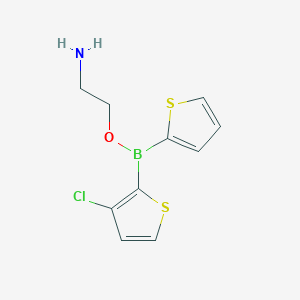

![(2S,6R)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B372385.png)
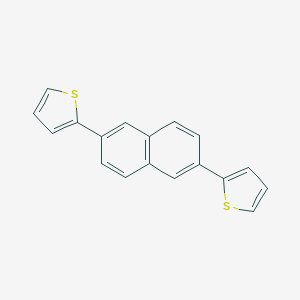
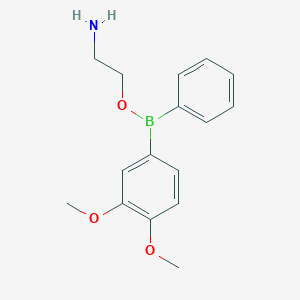
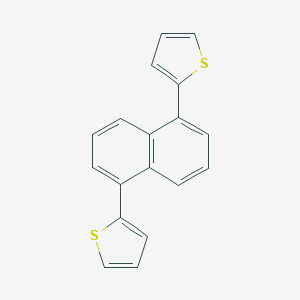
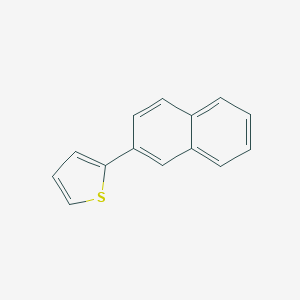
![Tert-butyl tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-ylcarbamate](/img/structure/B372393.png)
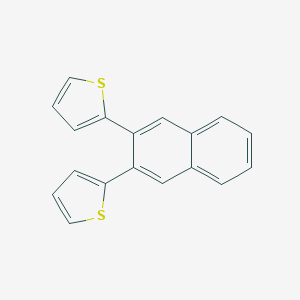
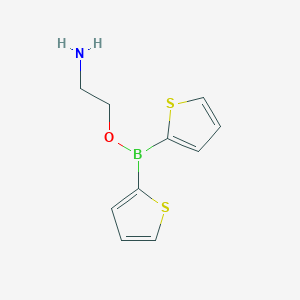
![2,6,6-Trimethyl-4-(2,4,6-trimethoxyphenyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B372397.png)
![2-(1-Naphthyl)-5-[4-[5-(1-naphthyl)-2-thienyl]-1-naphthyl]thiophene](/img/structure/B372400.png)
